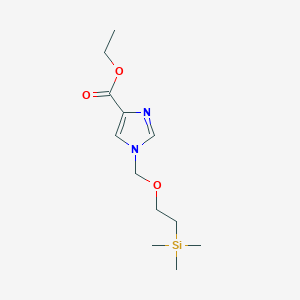![molecular formula C6H3BrIN3 B13667751 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolopyridine core. It has a molecular formula of C6H3BrIN3 and a molecular weight of approximately 339.92 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the halogenation of a triazolopyridine precursor. One common method includes the bromination and iodination of [1,2,4]triazolo[4,3-a]pyridine using bromine and iodine reagents under controlled conditions . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of catalysts or promoters to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like chlorinating agents can be used for electrophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups replacing the bromine and iodine atoms .
Applications De Recherche Scientifique
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the iodine atom and has different reactivity and applications.
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the bromine atom and exhibits distinct chemical properties.
6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine:
Uniqueness
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer specific reactivity and potential for diverse chemical transformations . This dual halogenation makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C6H3BrIN3 |
|---|---|
Poids moléculaire |
323.92 g/mol |
Nom IUPAC |
6-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
Clé InChI |
WNLKRFZCPRIBMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=CN2C=C1Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
